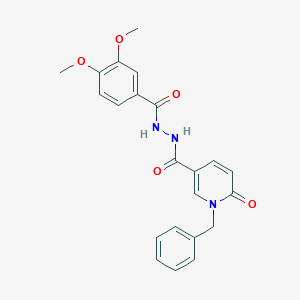

1-(4-Fluorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, such as “1-(4-Fluorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one”, has been achieved via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor .Molecular Structure Analysis

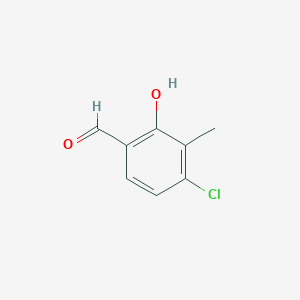

The molecular structure of “this compound” consists of 19 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

Compounds incorporating the 1,2,4-oxadiazole motif, similar to the specified chemical structure, have been investigated for their antimicrobial and antifungal properties. Desai et al. (2016) synthesized a series of compounds, including one structurally similar to the query compound, demonstrating potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016). Similarly, Desai and Vaja (2018) reported the synthesis of N-(1-(2-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethylidene)arylaniline derivatives exhibiting superior antimicrobial activity against various bacterial and fungal strains (Desai & Vaja, 2018).

Anticancer Potential

Several studies have explored the anticancer potential of compounds structurally related to the query compound. Zhang et al. (2005) identified a novel apoptosis inducer through a cell-based high-throughput screening assay, highlighting the potential of 1,2,4-oxadiazole derivatives in cancer treatment (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005). Vinayak et al. (2017) synthesized novel amine derivatives with significant in vitro anticancer activity against various human cancer cell lines (Vinayak, Sudha, & Lalita, 2017).

Synthesis and Characterization

Research has focused on the synthesis and characterization of novel bioactive compounds containing 1,2,4-oxadiazole rings. Maftei et al. (2013) synthesized natural product analogs bearing the 1,2,4-oxadiazole moieties, exhibiting antitumor activity (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013). Additionally, Hamciuc et al. (2005) prepared new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, highlighting the versatility of these compounds in polymer science (Hamciuc, Hamciuc, & Brumǎ, 2005).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c1-12-4-2-3-5-16(12)18-21-19(25-22-18)13-10-17(24)23(11-13)15-8-6-14(20)7-9-15/h2-9,13H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIRNNJRTVAAJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Methylpyridazin-3-yl)-N-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2360738.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide](/img/structure/B2360739.png)

![5-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2360743.png)

![3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2360747.png)

![Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2360749.png)

![2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2360750.png)